molecular formula C11H13FO3 B14761793 5-Fluoro-4-isopropoxy-2-methoxybenzaldehyde

5-Fluoro-4-isopropoxy-2-methoxybenzaldehyde

Cat. No.: B14761793
M. Wt: 212.22 g/mol
InChI Key: STYPHVDDAZNDOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-4-isopropoxy-2-methoxybenzaldehyde is an organic compound with the molecular formula C11H13FO3. It is a fluorinated benzaldehyde derivative, characterized by the presence of fluorine, isopropoxy, and methoxy groups attached to the benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-isopropoxy-2-methoxybenzaldehyde typically involves the introduction of the fluorine, isopropoxy, and methoxy groups onto a benzaldehyde core. One common method includes the following steps:

    Starting Material: Begin with a suitable benzaldehyde derivative.

    Fluorination: Introduce the fluorine atom using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Isopropoxylation: Introduce the isopropoxy group using isopropyl alcohol and an acid catalyst.

    Methoxylation: Introduce the methoxy group using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-isopropoxy-2-methoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-4-isopropoxy-2-methoxybenzaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-isopropoxy-2-methoxybenzaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of fluorine, isopropoxy, and methoxy groups provides a distinct set of properties that can be leveraged in various applications .

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

5-fluoro-2-methoxy-4-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C11H13FO3/c1-7(2)15-11-5-10(14-3)8(6-13)4-9(11)12/h4-7H,1-3H3

InChI Key

STYPHVDDAZNDOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)OC)C=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.